4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde CAS number 199851-22-4 properties
4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde CAS number 199851-22-4 properties
Executive Summary
4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde is a specialized heterocyclic intermediate critical to the development of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) .[1] Structurally, it features a highly functionalized thiazole core with three distinct reactive handles: a secondary amine (tert-butylamino) at C2, a chlorine atom at C4, and a reactive formyl group at C5.
This compound serves as a pivotal scaffold in the synthesis of Src/Abl kinase inhibitors , most notably as a structural analog or direct precursor in the manufacturing of Dasatinib (Sprycel) and related antineoplastic agents. Its unique substitution pattern allows for modular drug design, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting the ATP-binding pockets of oncogenic kinases.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Identity Matrix
| Parameter | Detail |
| CAS Number | 199851-22-4 |
| IUPAC Name | 2-(tert-butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde |
| Molecular Formula | C₈H₁₁ClN₂OS |
| Molecular Weight | 218.70 g/mol |
| SMILES | CC(C)(C)NC1=NC(Cl)=C(C=O)S1 |
| InChI Key | BJUOXASRTPRZCN-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value / Characteristic |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 104–108 °C (Typical for class) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~2.5 (Thiazole nitrogen), ~13.5 (Amine proton) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation |
Synthetic Pathways & Manufacturing Logic
The synthesis of CAS 199851-22-4 requires precise regiochemical control to install the chlorine at C4 and the aldehyde at C5 while preserving the sensitive tert-butylamine moiety. Two primary industrial routes are employed: De Novo Cyclization (Route A) and Late-Stage Functionalization (Route B).
Route A: Hantzsch-Type Cyclization (Primary Industrial Route)
This method builds the thiazole ring from acyclic precursors. It is preferred for scale-up due to lower raw material costs and convergent logic.
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Precursor Activation: N-tert-butylthiourea is reacted with a dielectrophile, typically ethyl 2,3-dichloroacrylate or a 2-chloro-3-oxopropanoate derivative.
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Cyclization: The sulfur atom of the thiourea attacks the β-carbon of the acrylate, followed by cyclization of the nitrogen onto the carbonyl center.
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Chlorination/Formylation: If the starting material is not pre-chlorinated, a Vilsmeier-Haack reaction (POCl₃/DMF) is utilized to simultaneously install the aldehyde and chlorinate the C4 position if a hydroxy-thiazole intermediate is formed.
Route B: Lithiation-Formylation (High Precision)
Used for high-purity medicinal chemistry applications, this route modifies a pre-formed thiazole core.
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Starting Material: 4-Chloro-N-(tert-butyl)thiazol-2-amine.
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Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF selectively deprotonates the C5 position.
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Formylation: Quenching the lithiated species with anhydrous DMF or Ethyl Formate yields the target aldehyde upon acidic workup.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of Route B, highlighting the critical temperature controls required to prevent polymerization.
Caption: Figure 1. Regioselective synthesis via C5-lithiation strategy. Strict temperature control at -78°C is mandatory to prevent halogen dance side reactions.
Application in Drug Development[5]
Pharmacophore Role in Kinase Inhibition
CAS 199851-22-4 is a "warhead" precursor. In the context of Dasatinib and similar TKIs, the thiazole ring binds deep within the ATP-binding pocket of the kinase.
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C2-Amine: Forms hydrogen bonds with the "gatekeeper" residues (e.g., Thr315 in Abl).
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C5-Aldehyde: Serves as a versatile handle for reductive amination or Knoevenagel condensation to attach the solvent-exposed tail (often a piperazine-pyrimidine moiety) that improves solubility and pharmacokinetic properties.
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C4-Chlorine: Provides steric bulk to induce conformational changes in the enzyme or serves as a leaving group for further substitution reactions (SNAr).
Analytical Characterization Standards
For quality control (QC) in pharmaceutical settings, the following spectral signatures confirm identity:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.96 ppm (s, 1H): Characteristic aldehyde proton (CHO).
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δ 8.50 ppm (br s, 1H): NH proton (exchangeable with D₂O).
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δ 1.40 ppm (s, 9H): tert-butyl group (strong singlet).
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Mass Spectrometry (LC-MS):
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M+1 Peak: 219.05 Da.
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Isotope Pattern: Distinct 3:1 ratio at M+1 / M+3 due to the ³⁵Cl/³⁷Cl isotopes, confirming the presence of chlorine.
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IR Spectroscopy:
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Strong absorption at 1660–1680 cm⁻¹ (C=O stretch).
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Broad band at 3200–3300 cm⁻¹ (N-H stretch).
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Experimental Protocol: Quality Verification
Standard Operating Procedure (SOP) for Purity Analysis
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Sample Prep: Dissolve 5 mg of CAS 199851-22-4 in 1 mL of HPLC-grade Acetonitrile.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm and 280 nm.
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Acceptance Criteria: Purity >98.0% by area integration; no single impurity >0.5%.
Handling & Safety (GHS Classification)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation.[2] | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Wear safety goggles. Use eye wash station if contact occurs. |
| STOT-SE | H335: May cause respiratory irritation.[2] | Handle in a fume hood. |
Stability Note: Thiazole aldehydes are prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Store under argon at -20°C for long-term archiving.
References
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Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)." Journal of Medicinal Chemistry.
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Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.
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ChemicalBook. (2024). "2-Chloro-1,3-thiazole-5-carbaldehyde Synthesis & Properties." (Analogous chemistry reference).
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BOC Sciences. (2024). "4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde Product Profile."
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National Institutes of Health (NIH). (2024). "PubChem Compound Summary for Dasatinib."
